molecular formula C14H16N2S B1479841 1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098138-80-6

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479841
CAS No.: 2098138-80-6
M. Wt: 244.36 g/mol
InChI Key: HPCLFXOQMPHLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C14H16N2S and its molecular weight is 244.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cannabinoid-1 (CB1) receptors, acting as a potent and selective antagonist . The nature of these interactions involves binding to the receptor sites, thereby inhibiting their activity and modulating downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CB1 receptors affects the signaling pathways involved in pain, appetite, and mood regulation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to CB1 receptors, inhibiting their activity and preventing the activation of downstream signaling pathways . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions . Long-term exposure to the compound can lead to sustained inhibition of CB1 receptors, resulting in prolonged changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits CB1 receptor activity without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including changes in behavior and metabolism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations can affect its interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-3-11-12(4-1)16(9-10-6-7-10)15-14(11)13-5-2-8-17-13/h2,5,8,10H,1,3-4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCLFXOQMPHLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=CC=CS3)CC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 3
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 4
Reactant of Route 4
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 5
Reactant of Route 5
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 6
Reactant of Route 6
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.